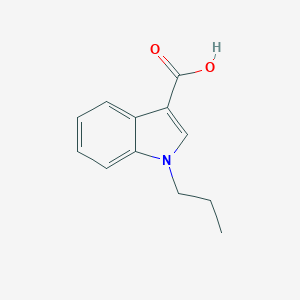

1-propyl-1H-indole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-7-13-8-10(12(14)15)9-5-3-4-6-11(9)13/h3-6,8H,2,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSKGOOUSZXLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592764 | |

| Record name | 1-Propyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141102-07-0 | |

| Record name | 1-Propyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-propyl-1H-indole-3-carboxylic acid" basic properties

An In-depth Technical Guide to 1-propyl-1H-indole-3-carboxylic Acid

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a derivative of the versatile indole-3-carboxylic acid scaffold. While the parent compound and its various analogs have been extensively studied for their diverse biological activities, this compound remains a less-explored molecule with significant research potential. This document synthesizes fundamental physicochemical properties, outlines a robust synthetic pathway, details methods for analytical characterization, and explores potential biological activities based on the established pharmacology of related compounds. This guide is intended for researchers in medicinal chemistry, drug development, and chemical biology, offering a foundational understanding and practical methodologies for investigating this promising compound.

Introduction and Scientific Context

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Derivatives of indole-3-carboxylic acid, in particular, have garnered substantial interest for their wide-ranging therapeutic applications, including anti-inflammatory, anticancer, and antihypertensive effects.[1][2][3] The parent compound, indole-3-carboxylic acid, is a known plant metabolite and has been identified as a key intermediate in the synthesis of novel bioactive molecules.[3][4]

Modification at the N-1 position of the indole ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these derivatives. The introduction of an n-propyl group, as in this compound (Figure 1), enhances lipophilicity compared to the parent molecule, which can significantly influence membrane permeability, protein binding, and metabolic stability. This guide focuses specifically on this N-propyl derivative, providing a technical framework to stimulate and support further research into its unique chemical and biological profile.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While experimental data for this compound is limited, a combination of data from chemical suppliers and predictive models provides a solid baseline.

| Property | Value | Source |

| CAS Number | 141102-07-0 | [5][6] |

| Molecular Formula | C₁₂H₁₃NO₂ | [7] |

| Molecular Weight | 203.24 g/mol | [8] |

| Monoisotopic Mass | 203.09464 Da | [7] |

| Appearance | Predicted: White to off-white solid | - |

| Solubility | General solubility for carboxylic acids: Soluble in organic solvents like ethanol, DMSO, and DMF.[9][10][11] Low solubility expected in water.[10] | General Data |

| XlogP (Predicted) | 2.4 | [7] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Note: Many physical properties, such as melting and boiling points, are not yet experimentally determined in public literature. The increased nonpolar character from the propyl group suggests it is a solid at room temperature with low aqueous solubility.[10][12]

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process starting from a commercially available indole-3-carboxylic acid ester, such as the methyl or ethyl ester. The methodology involves N-alkylation followed by ester hydrolysis.

Synthetic Workflow Diagram

Caption: Synthetic route for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of N-substituted indole derivatives.[13][14]

Step 1: Synthesis of Ethyl 1-propyl-1H-indole-3-carboxylate

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 10 mL per 1 g of starting material). Cool the flask to 0 °C in an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred DMF. Allow the suspension to stir for 15 minutes.

-

Indole Addition: Dissolve ethyl 1H-indole-3-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

-

Causality: The indole N-H proton is acidic and is readily deprotonated by a strong base like NaH to form a nucleophilic indolide anion. DMF is an ideal polar aprotic solvent for this type of reaction.

-

-

Alkylation: After stirring for 30-45 minutes at 0 °C, add 1-iodopropane (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality: 1-Iodopropane is an effective electrophile for the Sₙ2 reaction with the indolide anion. The iodide is an excellent leaving group.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure ester intermediate.

-

Step 2: Synthesis of this compound (Hydrolysis)

-

Reaction Setup: Dissolve the purified ethyl 1-propyl-1H-indole-3-carboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., 1:1 v/v).[14]

-

Hydrolysis: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3-5 equivalents) and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions. This is a standard saponification reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH ~3 using 2M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.[15]

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the N-methylene group). Aromatic protons on the indole ring will appear in the aromatic region (~7.0-8.2 ppm), and the C2-H proton will be a distinct singlet. The carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm).

-

¹³C NMR: The carbon NMR will show three distinct signals for the propyl group carbons, signals for the eight carbons of the indole core, and a signal for the carboxyl carbon (~165-175 ppm).

For reference, ¹H NMR data for the parent indole-3-carboxylic acid in Methanol-d4 shows aromatic signals at 7.15, 7.42, 7.94, and 8.06 ppm.[16][17]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Predicted Mass: [M+H]⁺ = 204.10192; [M-H]⁻ = 202.08736.[7]

-

Fragmentation Pattern: Electron ionization (EI) mass spectrometry of indole derivatives typically involves fragmentation of the side chains and cleavage of the indole ring.[18] Analysis of the fragmentation pattern can provide further structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid) is a common starting point for method development.[19]

Potential Biological Activity and Mechanism of Action

While direct biological data for this compound is not yet published, the extensive research on related analogs allows for informed hypotheses about its potential therapeutic applications.

Antihypertensive Activity via Angiotensin II Receptor Blockade

Recent studies have identified novel indole-3-carboxylic acid derivatives as potent Angiotensin II receptor 1 (AT₁) antagonists, with efficacy superior to the commercial drug losartan.[2] The AT₁ receptor is a key component of the Renin-Angiotensin System (RAS), which regulates blood pressure. Blockade of this receptor prevents angiotensin II from exerting its vasoconstrictive effects, leading to a decrease in blood pressure.

Caption: Hypothesized mechanism of action via AT₁ receptor blockade.

The N-propyl substitution could enhance binding affinity to the hydrophobic pockets of the AT₁ receptor, potentially making it a potent candidate for further investigation as an antihypertensive agent.

Herbicidal and Plant Growth Regulatory Activity

Indole-3-acetic acid (IAA) is the most common natural plant hormone of the auxin class. Many synthetic indole derivatives exhibit auxin-like or anti-auxin properties. Recently, novel indole-3-carboxylic acid derivatives have been designed as antagonists of the auxin receptor protein TIR1, demonstrating significant herbicidal activity.[13][14][20] The structural similarity of this compound to these compounds suggests it could be explored for applications in agriculture as a novel herbicide or plant growth regulator.

Anticancer and Anti-inflammatory Potential

The indole-3-carboxylic acid scaffold is present in compounds with demonstrated anticancer and anti-inflammatory activities.[1][3][21] For instance, some derivatives modulate key inflammatory pathways like NF-κB and COX-2, while others enhance the efficacy of existing chemotherapeutics like doxorubicin.[1][21] The specific effects of the N-propyl substitution on these activities would be a valuable area of future research.

Conclusion

This compound is a structurally intriguing derivative of a well-validated pharmacophore. This guide provides a comprehensive foundation for its synthesis, purification, and characterization. Based on the activities of related compounds, it holds significant, albeit underexplored, potential as an antihypertensive, herbicidal, or anticancer agent. The protocols and scientific rationale presented herein are intended to empower researchers to further investigate this compound and unlock its full therapeutic or agrochemical potential.

References

-

Volov, A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349. Available at: [Link]

-

MDPI. (2020-2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

-

PubChem. (n.d.). Propyl 1-methyl-1H-indole-3-carboxylate. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C12H13NO2). Available at: [Link]

-

Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available at: [Link]

-

PubChem. (n.d.). 1-Pentyl-1H-indole-3-carboxylic acid. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002302). Available at: [Link]

-

PubChem. (n.d.). Indole-3-Carboxylic Acid. Available at: [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

-

Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available at: [Link]

-

PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Available at: [Link]

-

ARKAT USA. (2024). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc. Available at: [Link]

-

ResearchGate. (n.d.). Figure 4. Structures of indole-3-propionic acid (1),.... Available at: [Link]

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

ResearchGate. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy. Available at: [Link]

-

PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]

-

ResearchGate. (2014). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Available at: [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Available at: [Link]

-

BioCrick. (n.d.). 1H-Indole-3-carboxylic acid | CAS:771-50-6. Available at: [Link]

-

MDPI. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Available at: [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids. Available at: [Link]

-

MDPI. (n.d.). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Available at: [Link]

-

PubMed Central. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology. Available at: [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 2. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 141102-07-0 [chemicalbook.com]

- 7. PubChemLite - this compound (C12H13NO2) [pubchemlite.lcsb.uni.lu]

- 8. Page loading... [wap.guidechem.com]

- 9. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 10. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. 1H-Indole-3-carboxylic acid | CAS:771-50-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. frontiersin.org [frontiersin.org]

- 14. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 16. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. hmdb.ca [hmdb.ca]

- 18. researchgate.net [researchgate.net]

- 19. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 21. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 1-propyl-1H-indole-3-carboxylic acid: Structure, Synthesis, and Applications

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic compounds with significant biological activity.[1] Within this class, 1-propyl-1H-indole-3-carboxylic acid emerges as a molecule of interest, representing a synthetically accessible derivative with potential applications in drug discovery and development. Its structure combines the essential indole core with a carboxylic acid moiety, a common functional group in pharmaceuticals, and an N-propyl group which modulates its physicochemical properties such as lipophilicity.

This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical architecture, explore robust synthetic pathways with detailed mechanistic insights, discuss methods for its characterization, and survey its current and potential applications in the pharmaceutical landscape.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound is defined by three key features: a bicyclic indole ring system, a propyl substituent at the nitrogen atom (N-1), and a carboxylic acid group at the C-3 position. This specific arrangement of functional groups dictates its chemical behavior and interaction with biological targets.

Key Structural and Chemical Identifiers:

-

Molecular Formula: C₁₂H₁₃NO₂[2]

-

Molecular Weight: 203.24 g/mol [3]

-

IUPAC Name: this compound

-

CAS Number: 141102-07-0[4]

-

SMILES: CCCN1C=C(C2=CC=CC=C21)C(=O)O[2]

-

InChIKey: BKSKGOOUSZXLEC-UHFFFAOYSA-N[2]

The presence of the carboxylic acid group makes the molecule acidic, while the indole nitrogen, being part of an aromatic system and alkylated, is non-basic. The propyl chain increases the molecule's lipophilicity compared to its parent compound, indole-3-carboxylic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | [2] |

| Monoisotopic Mass | 203.09464 Da | [2] |

| XlogP (Predicted) | 2.4 | [2] |

| Boiling Point | 417.8±25.0 °C (Predicted) | [4] |

| Melting Point | 149-150 °C (Predicted) | [4] |

| Density | 1.19±0.1 g/cm³ (Predicted) | [4] |

Strategic Synthesis of this compound

The synthesis of this target molecule can be approached through several well-established methodologies in organic chemistry. The choice of a specific route often depends on the availability of starting materials, desired scale, and laboratory capabilities. We will explore two primary, logically sound strategies: the N-alkylation of a pre-existing indole core and the construction of the indole ring via the Fischer Indole Synthesis.

Route 1: N-Alkylation of an Indole-3-Carboxylate Precursor

This is arguably the most direct and common approach. The strategy involves the alkylation of the indole nitrogen of a readily available indole-3-carboxylic acid ester, followed by saponification to yield the desired product.

Causality Behind the Strategy: The acidic proton of the carboxylic acid would interfere with the basic conditions required for N-alkylation. Therefore, the carboxyl group must be protected, typically as an ethyl or methyl ester. The indole N-H proton is sufficiently acidic (pKa ≈ 16-17) to be removed by a moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), generating a nucleophilic indole anion that readily reacts with an alkyl halide.[5]

Detailed Experimental Protocol:

-

N-Alkylation of Ethyl Indole-3-carboxylate:

-

To a solution of ethyl indole-3-carboxylate (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.5 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water. Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 1-propyl-1H-indole-3-carboxylate. Purify via column chromatography if necessary.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the crude ethyl 1-propyl-1H-indole-3-carboxylate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3-5 equiv.) and heat the mixture to reflux for 2-4 hours.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid (HCl).

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Route 2: Fischer Indole Synthesis

The Fischer indole synthesis is a classic, powerful method for constructing the indole ring from simpler acyclic precursors.[6][7] This route offers the advantage of building the substituted indole core in a single key transformation.

Causality Behind the Strategy: This reaction proceeds via the acid-catalyzed rearrangement of an arylhydrazone.[8] To synthesize the target molecule, N-propylphenylhydrazine is reacted with a pyruvate ester (e.g., ethyl pyruvate). The N-propyl group is pre-installed on the hydrazine, ensuring its final position at N-1 of the indole. The pyruvate derivative provides the three-carbon unit that becomes C-2, C-3, and the C-3 carboxylate group of the final product.

Detailed Experimental Protocol:

-

Hydrazone Formation and Cyclization:

-

In a single reaction vessel, combine N-propylphenylhydrazine (1.0 equiv.) and ethyl pyruvate (1.1 equiv.) in a suitable solvent such as acetic acid or ethanol.[8]

-

Add an acid catalyst. A variety of catalysts can be used, including Brønsted acids like polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂).[6][9]

-

Heat the reaction mixture, typically between 80 °C and 120 °C, for several hours. The initial condensation forms the hydrazone in situ, which then undergoes the acid-catalyzed cyclization.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and pour it into a mixture of ice and water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄, filter, and concentrate.

-

The resulting crude ester can be purified by column chromatography.

-

-

Saponification:

-

Follow the saponification protocol as described in Route 1, Step 2.

-

Spectroscopic Characterization

Unambiguous structure determination is critical. The following spectroscopic data are expected for this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted δ (ppm) | Description | ¹³C NMR | Predicted δ (ppm) |

| ~12.0 | 1H, broad singlet | Carboxylic Acid (-COOH) | ~165-170 | Carbonyl (C=O) |

| ~8.1 | 1H, doublet | H-4 (Aromatic) | ~137 | C-7a |

| ~7.8 | 1H, singlet | H-2 (Indole) | ~130 | C-2 |

| ~7.4 | 1H, doublet | H-7 (Aromatic) | ~126 | C-3a |

| ~7.2-7.3 | 2H, multiplet | H-5, H-6 (Aromatic) | ~122 | C-5 |

| ~4.1 | 2H, triplet | N-CH₂-CH₂-CH₃ | ~121 | C-6 |

| ~1.8 | 2H, sextet | N-CH₂-CH₂-CH₃ | ~120 | C-4 |

| ~0.9 | 3H, triplet | N-CH₂-CH₂-CH₃ | ~110 | C-7 |

| ~108 | C-3 | |||

| ~48 | N-CH₂ | |||

| ~23 | N-CH₂-CH₂ | |||

| ~11 | -CH₃ |

Note: Predicted shifts are based on standard chemical shift tables and data from analogous structures. Actual values may vary depending on solvent and concentration.[10][11]

-

Mass Spectrometry (ESI-MS): Expected [M+H]⁺ = 204.1019; [M-H]⁻ = 202.0874.[2]

-

Infrared (IR) Spectroscopy: Key absorptions expected around 2500-3300 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1680 cm⁻¹ (C=O stretch), and ~1600, 1450 cm⁻¹ (aromatic C=C stretches).

Applications in Drug Development

The indole-3-carboxylic acid scaffold is a versatile starting point for the development of new therapeutic agents.

-

Auxin Mimics and Herbicidal Agents: Indole-3-acetic acid (IAA) is a natural plant hormone (an auxin). Derivatives of indole-3-carboxylic acid have been designed and synthesized as antagonists of the auxin receptor protein TIR1, showing potent herbicidal activity.[12][13] The N-propyl substituent can be used to modulate receptor binding and plant uptake.

-

Antihypertensive Agents: Novel derivatives of indole-3-carboxylic acid have been investigated as angiotensin II receptor 1 (AT₁) antagonists.[14] These compounds have shown the ability to lower blood pressure in preclinical models, presenting a potential new class of antihypertensive drugs.

-

General Medicinal Chemistry: The carboxylic acid group is a common feature in many drugs, often used to improve water solubility or to act as a key binding feature (e.g., through hydrogen bonding or ionic interactions) with a biological target.[15] However, it can also lead to poor metabolic stability or limited membrane permeability. The N-propyl indole core serves as a lipophilic scaffold that can be further functionalized to create libraries of compounds for screening against various disease targets.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is limited, information from the parent compound, indole-3-carboxylic acid, provides a useful guide.

-

Hazards: May be harmful if swallowed.[16] Causes skin and serious eye irritation.[16] May cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[17]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[18] Avoid dust formation. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.[19] Protect from light.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[18]

References

-

material safety data sheet - indole-3-carboxylic acid 99% ar. (n.d.). Retrieved from [Link]

-

Loba Chemie. (2015). INDOLE-3-CARBOXYLIC ACID FOR BIOCHEMISTRY MSDS. Retrieved from [Link]

-

PubChem. (n.d.). Propyl 1-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Fischer Indole Synthesis. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. Retrieved from [Link]

-

Chen, Y., et al. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry, 73(11), 4275-8. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

Duddeck, H., et al. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 1-Pentyl-1H-indole-3-carboxylic acid. Retrieved from [Link]

-

Hemsath, A. (2021). Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P). DigitalCommons@UNMC. Retrieved from [Link]

-

Yang, G., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 940023. Retrieved from [Link]

-

Smith, A. M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 69-74. Retrieved from [Link]

-

Kaushik, N. K., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 16(6), 834-855. Retrieved from [Link]

-

Yang, G., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Retrieved from [Link]

-

Povstyanoy, M. V., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129344. Retrieved from [Link]

- Williams, R. H., & Gano, F. T. (1961). U.S. Patent No. 3,012,040. Washington, DC: U.S. Patent and Trademark Office.

-

Al-Jaber, H. I., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(12), 161. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. Retrieved from [Link]

-

Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. Retrieved from [Link]

- Shie, J., & Fang, J. (2006). U.S. Patent No. 7,067,676. Washington, DC: U.S. Patent and Trademark Office.

-

Burakova, E. A., et al. (2002). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Russian Chemical Bulletin, 51, 1829–1840. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 1h-indole-3-carboxylic acid derivatives and their use as ppar agonists. Retrieved from [Link]

-

Boonen, J., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ChemMedChem, 17(15), e202200125. Retrieved from [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. PubChemLite - this compound (C12H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. guidechem.com [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. youtube.com [youtube.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 14. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. fishersci.com [fishersci.com]

- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 19. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to 1-propyl-1H-indole-3-carboxylic acid

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Indole-3-Carboxylic Acid Scaffold and the Significance of N-Alkylation

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its inherent biological activity is often traced to its role as a mimic of the amino acid tryptophan, allowing indole-containing molecules to interact with a multitude of biological targets. Within this privileged class, indole-3-carboxylic acid and its derivatives represent a particularly versatile synthetic platform. The carboxylic acid moiety at the C3 position serves as a critical handle for further chemical modification and as a key pharmacophoric feature for receptor interaction.

This guide focuses on a specific, synthetically accessible derivative: 1-propyl-1H-indole-3-carboxylic acid (CAS Number: 141102-07-0). The introduction of a propyl group at the N1 position significantly alters the molecule's physicochemical properties, particularly its lipophilicity and steric profile, compared to the parent indole-3-carboxylic acid. This modification can profoundly influence pharmacokinetic properties and receptor binding affinity, making it a molecule of interest for researchers in drug discovery and chemical biology.

This document provides a comprehensive technical overview of this compound, detailing its synthesis, predicted spectroscopic signature, and potential biological relevance based on the well-established activities of its structural class.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These values are crucial for experimental design, influencing solubility, reactivity, and analytical characterization.

| Property | Value | Source |

| CAS Number | 141102-07-0 | [2][3] |

| Molecular Formula | C₁₂H₁₃NO₂ | [2][4] |

| Molecular Weight | 203.24 g/mol | [2] |

| IUPAC Name | This compound | [5] |

| SMILES | CCCN1C=C(C2=CC=CC=C21)C(=O)O | [4] |

| Monoisotopic Mass | 203.09463 Da | [4] |

| Predicted XlogP | 2.4 | [4] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several reliable strategies. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary and mechanistically distinct routes are detailed below: direct N-alkylation of an indole-3-carboxylate precursor and the classical Fischer indole synthesis for de novo construction of the heterocyclic core.

Synthetic Strategy Overview

Caption: Overview of primary synthetic routes to the target compound.

Route A: N-Alkylation of Indole-3-carboxylate

This is often the most direct approach, involving the alkylation of a readily available indole-3-carboxylic acid ester followed by hydrolysis. The ester is used to protect the acidic carboxylic acid proton, which would otherwise interfere with the base-mediated N-alkylation.

Causality of Experimental Choices:

-

Ester Protection: The use of an ethyl or methyl ester prevents the acidic proton of the carboxylic acid from being deprotonated by the base, which would inhibit the desired N-alkylation.

-

Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for quantitatively deprotonating the indole nitrogen, creating the nucleophilic indole anion. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring more forcing conditions (higher temperature, polar aprotic solvent like DMF).

-

Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are chosen because they effectively solvate the cation of the base without interfering with the nucleophilic attack of the indole anion.

-

Hydrolysis (Saponification): A strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous alcohol mixture is used to hydrolyze the ester back to the carboxylic acid. The reaction is typically heated to ensure completion.

Detailed Experimental Protocol (Route A):

Step 1: N-Propylation of Ethyl 1H-indole-3-carboxylate

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL per 1.0 g of starting material).

-

Add ethyl 1H-indole-3-carboxylate (1.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Gas evolution (H₂). Ensure adequate ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases and a clear solution of the sodium salt forms.

-

Cool the mixture back to 0 °C and add 1-iodopropane (1.1 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield ethyl 1-propyl-1H-indole-3-carboxylate.

Step 2: Saponification to this compound

-

Dissolve the purified ester from Step 1 in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add lithium hydroxide (LiOH·H₂O, 3.0 eq) and heat the mixture to 60-70 °C.

-

Stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid (HCl).

-

The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford pure this compound.

Route B: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system from fundamental building blocks.[6][7] It involves the acid-catalyzed cyclization of an arylhydrazone.[8] For the target molecule, the required precursors are N-propylphenylhydrazine and pyruvic acid.

Mechanism and Rationale: The reaction proceeds via a well-established mechanism:

-

Hydrazone Formation: N-propylphenylhydrazine reacts with the ketone of pyruvic acid to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[9][9]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[9][9]-sigmatropic rearrangement (a key step analogous to a Claisen rearrangement), which breaks the N-N bond and forms a C-C bond, disrupting the aromaticity of the phenyl ring.[6]

-

Rearomatization & Cyclization: A proton transfer leads to rearomatization, followed by nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring.

-

Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions generates the stable, aromatic indole ring.

Detailed Experimental Protocol (Route B):

-

In a round-bottom flask, dissolve N-propylphenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.05 eq) in ethanol.

-

Heat the mixture to reflux for 1-2 hours to ensure complete formation of the N-propylphenylhydrazone of pyruvic acid.

-

Cool the mixture and slowly add a strong acid catalyst. Polyphosphoric acid (PPA) is a common and effective choice. Alternatively, a mixture of sulfuric acid in ethanol can be used.[6]

-

Heat the reaction mixture to 80-100 °C for 4-8 hours. The reaction progress should be monitored by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture onto crushed ice and water.

-

The crude product will often precipitate. If not, neutralize the solution with a base (e.g., NaOH) and extract with ethyl acetate.

-

Collect the precipitated solid by filtration or work up the organic extract.

-

Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography to yield the final product.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound are readily available in public databases. However, a highly accurate prediction can be made based on the known spectra of closely related analogs such as indole-3-carboxylic acid,[2][10] indole-3-propionic acid,[11][12] and N-alkylated indoles.[13]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆): The carboxylic acid proton is often broad and may exchange with residual water in the solvent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.1 | br s | 1H | -COOH | Acidic proton, typically downfield and broad. |

| ~8.10 | s | 1H | H2 | Singlet, deshielded by adjacent C=O and ring nitrogen. |

| ~8.05 | d | 1H | H4 | Doublet, deshielded by proximity to the fused ring system. |

| ~7.55 | d | 1H | H7 | Doublet, ortho to the N-propyl group. |

| ~7.20 | t | 1H | H6 | Triplet, typical aromatic region. |

| ~7.15 | t | 1H | H5 | Triplet, typical aromatic region. |

| ~4.15 | t | 2H | N-CH₂- | Triplet, deshielded by the nitrogen atom. |

| ~1.80 | sextet | 2H | -CH₂-CH₂- | Sextet (or multiplet), adjacent to two CH₂ groups. |

| ~0.90 | t | 3H | -CH₃ | Triplet, terminal methyl group. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆): Key predicted shifts distinguishing the structure.

| Chemical Shift (δ, ppm) | Assignment |

| ~165.5 | -COOH |

| ~137.0 | C7a |

| ~131.0 | C2 |

| ~126.0 | C3a |

| ~122.5 | C6 |

| ~121.0 | C5 |

| ~120.0 | C4 |

| ~110.0 | C7 |

| ~108.0 | C3 |

| ~47.0 | N-CH₂- |

| ~23.0 | -CH₂-CH₂- |

| ~11.5 | -CH₃ |

Predicted Mass Spectrum (Electron Ionization, EI-MS):

-

Molecular Ion (M⁺): m/z = 203. This peak should be clearly visible.

-

Key Fragments:

-

m/z = 158: [M - COOH]⁺, corresponding to the loss of the carboxylic acid group (45 Da). This is often a prominent peak.

-

m/z = 130: [M - COOH - C₂H₄]⁺, subsequent loss of ethene from the propyl chain via McLafferty rearrangement.

-

m/z = 117: Indole fragment.

-

Potential Biological and Pharmacological Relevance

While direct biological data for this compound is scarce, its structural features place it within classes of compounds with well-defined and potent biological activities. This allows for rational hypothesis generation for screening and development.

Potential as an Angiotensin II Receptor Blocker (ARB)

A significant body of research has identified indole derivatives as antagonists of the Angiotensin II Type 1 (AT₁) receptor.[14] Blockade of this receptor is a clinically validated mechanism for treating hypertension.[15][16]

Mechanism of Action: Angiotensin II is a peptide hormone that causes vasoconstriction and increases blood pressure by binding to the AT₁ receptor.[14] ARBs act as competitive antagonists at this receptor, preventing Angiotensin II from binding and thereby promoting vasodilation and lowering blood pressure.[17] The indole scaffold can mimic the key interactions of established ARBs like losartan. The N1-substituent (the propyl group) and the C3-carboxylic acid are critical for orienting the molecule within the receptor's binding pocket.

Caption: Proposed mechanism as an Angiotensin II Receptor Blocker (ARB).

Potential as an Auxin Signaling Antagonist

Indole-3-acetic acid (IAA) is the primary natural auxin hormone in plants, regulating nearly all aspects of growth and development.[9][18] The auxin receptor has been identified as the F-box protein TIR1.[19][20] Molecules that can antagonize this interaction have significant potential as herbicides.

Mechanism of Action: Auxin acts as a "molecular glue," promoting the interaction between the TIR1 receptor and Aux/IAA repressor proteins.[18] This interaction leads to the degradation of the repressors and the activation of auxin-responsive genes. Antagonists, such as certain indole-3-carboxylic acid derivatives, bind to the TIR1 receptor but fail to stabilize the interaction with Aux/IAA proteins.[19][20] The N1-propyl group and C3-carboxylic acid of the target molecule could position it to sterically hinder the binding of the Aux/IAA repressor, thus blocking the signaling cascade and inhibiting plant growth.

Future Research Directions

This compound is a promising, yet underexplored, chemical entity. Future research should focus on several key areas:

-

Definitive Synthesis and Characterization: A peer-reviewed synthesis and full experimental characterization (NMR, MS, IR, melting point) is required to establish a definitive reference for the compound.

-

In Vitro Biological Screening: The compound should be screened in binding assays for the AT₁ receptor and in plant-based assays for auxin antagonism (e.g., DR5::GUS reporter assays) to validate the hypotheses presented here.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs with varying N-alkyl chain lengths (e.g., ethyl, butyl, pentyl) and substitutions on the benzene ring would provide valuable SAR data to optimize potency for a desired biological target.

-

Pharmacokinetic Profiling: If biological activity is confirmed, studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties would be essential for any further development.

Conclusion

This compound is a structurally intriguing molecule that stands at the intersection of established synthetic methodologies and high-potential biological applications. While it remains largely uncharacterized in the scientific literature, its synthesis is readily achievable through robust methods like N-alkylation or the Fischer indole synthesis. Based on the extensive research into its structural class, it represents a prime candidate for investigation as both a potential cardiovascular therapeutic and an agrochemical agent. The detailed protocols, predicted analytical data, and mechanistic hypotheses provided in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and unlock the full potential of this versatile indole derivative.

References

-

Hayashi, K., et al. (2012). Rational Design of an Auxin Antagonist of the SCFTIR1 Auxin Receptor Complex. ACS Chemical Biology, 7(3), 599-608. [Link]

-

Yamazoe, A., et al. (2008). Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling. Proceedings of the National Academy of Sciences, 105(16), 6256-6261. [Link]

-

Hayashi, K. (2025). Rational Design of an Auxin Antagonist of the SCF TIR1 Auxin Receptor Complex. ResearchGate. [Link]

-

Hayashi, K., et al. (2012). Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex. ACS Chemical Biology, 7(3), 599-608. [Link]

-

Wikipedia. Angiotensin II receptor blocker. Wikipedia. [Link]

-

Wikipedia. Fischer indole synthesis. Wikipedia. [Link]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. [Link]

-

Anand, U., et al. (2025). Angiotensin II Receptor Blockers (ARB). StatPearls - NCBI Bookshelf. [Link]

-

Fischer, E. (2017). Fischer Indole Synthesis. In Name Reactions in Organic Synthesis. [Link]

-

Yamazoe, A., et al. (2008). Small-molecule agonists and antagonists of F-box protein-substrate interactions in auxin perception and signaling. Proceedings of the National Academy of Sciences of the United States of America, 105(16), 6256–6261. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

-

PubChem. Propyl 1-methyl-1H-indole-3-carboxylate. PubChem Database. [Link]

-

Barreras, A., & Gurk-Turner, C. (2003). Angiotensin II receptor blockers. Proceedings (Baylor University. Medical Center), 16(1), 123–126. [Link]

-

Naka, T., et al. (1994). Angiotensin II receptor antagonist activities and mode of action of benzimidazole-7-carboxylic acid derivatives. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 104(5), 357-366. [Link]

-

ResearchGate. (2017). Methods for the synthesis of indole-3-carboxylic acid esters (microreview). ResearchGate. [Link]

-

Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. acs.org. [Link]

-

Human Metabolome Database. (2015). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002302). HMDB. [Link]

-

PubChem. Indole-3-Carboxylic Acid. PubChem Database. [Link]

-

Mayo Clinic. Angiotensin II receptor blockers. Mayo Clinic Website. [Link]

-

Appchem. This compound. Appchem Website. [Link]

-

DigitalCommons@UNMC. (2021). Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P). DigitalCommons@UNMC. [Link]

-

NIST. 1H-Indole-3-propanoic acid. NIST WebBook. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). HMDB. [Link]

-

Riseley, R., et al. (2024). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2024(part _), 0-0. [Link]

-

PubChemLite. This compound (C12H13NO2). PubChemLite. [Link]

-

ResearchGate. (2014). Figure 4. Structures of indole-3-propionic acid (1),... ResearchGate. [Link]

-

Quimipur. (n.d.). CAS 141102-07-0: Ácido 1H-indol-3-carboxílico, 1-propilo-. Quimipur. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. hmdb.ca [hmdb.ca]

- 10. hmdb.ca [hmdb.ca]

- 11. 1H-Indole-3-propanoic acid [webbook.nist.gov]

- 12. rsc.org [rsc.org]

- 13. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 15. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]

- 16. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Small-molecule agonists and antagonists of F-box protein-substrate interactions in auxin perception and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Propyl-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carboxylic acid and its derivatives are a significant class of heterocyclic compounds, widely recognized for their versatile applications in medicinal chemistry, agrochemicals, and material science.[1][2] The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs.[1] This guide focuses on a specific derivative, 1-propyl-1H-indole-3-carboxylic acid, providing an in-depth overview of its chemical properties, a detailed synthesis protocol, and a discussion of its potential applications in modern research and development. The strategic placement of a propyl group at the N-1 position of the indole ring can significantly influence the molecule's lipophilicity and steric profile, potentially modulating its biological activity and pharmacokinetic properties.

Core Molecular Attributes

The fundamental characteristics of this compound are summarized below. Understanding these properties is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | [3][4] |

| Molecular Weight | 203.24 g/mol | [5] |

| IUPAC Name | This compound | [6] |

| CAS Registry Number | 141102-07-0 | [3][6] |

| Canonical SMILES | CCCN1C=C(C2=CC=CC=C21)C(=O)O | [4] |

| InChI Key | BKSKGOOUSZXLEC-UHFFFAOYSA-N | [4] |

| Monoisotopic Mass | 203.0946 g/mol | [4] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be achieved through a reliable two-step process involving the N-alkylation of an indole-3-carboxylate ester followed by saponification. This methodology is a common and effective strategy for preparing N-substituted indole carboxylic acids.

Experimental Workflow Diagram

Caption: A diagram illustrating the two-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 1-propyl-1H-indole-3-carboxylate

-

Reaction Setup: To a solution of ethyl indole-3-carboxylate (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Add 1-bromopropane (1.2 equivalents) dropwise to the stirred suspension at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure ethyl 1-propyl-1H-indole-3-carboxylate.

Step 2: Synthesis of this compound

-

Saponification: Dissolve the ethyl 1-propyl-1H-indole-3-carboxylate (1 equivalent) obtained from the previous step in a mixture of ethanol and water. A similar protocol has been described for a related compound.[7]

-

Base Hydrolysis: Add potassium hydroxide (3 equivalents) to the solution and stir the mixture at room temperature overnight.[7] For potentially more challenging esters, the mixture can be heated to reflux to ensure complete hydrolysis.[7]

-

Acidification: After cooling the reaction mixture, acidify it with a dilute solution of hydrochloric acid (e.g., 1 M HCl) until a precipitate is formed.[7]

-

Isolation: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum to obtain the final product, this compound.

Potential Applications in Research and Drug Development

Indole-3-carboxylic acid derivatives are of significant interest to the pharmaceutical and agrochemical industries due to their wide range of biological activities.

Pharmaceutical Relevance

The carboxylic acid functional group is a key component in many marketed drugs, influencing their solubility, binding to biological targets, and overall pharmacokinetic profile.[2] Derivatives of indole-3-carboxylic acid have been explored for various therapeutic applications, including:

-

Antihypertensive Agents: Recent studies have shown that certain indole-3-carboxylic acid derivatives can act as potent angiotensin II receptor 1 (AT1) antagonists, demonstrating significant antihypertensive effects in preclinical models.[8]

-

Antiparasitic Agents: The indole scaffold has been a starting point for the development of novel agents against neglected tropical diseases like Chagas disease.[9]

-

Herbicidal Activity: Indole-3-carboxylic acid derivatives can mimic the action of the plant hormone auxin, leading to the development of novel herbicides that act as transport inhibitor response 1 (TIR1) antagonists.[10][11]

The introduction of the 1-propyl group in this compound can enhance its lipophilicity, which may improve its ability to cross biological membranes and interact with hydrophobic binding pockets in target proteins.

Agrochemical Applications

The structural similarity of indole-3-carboxylic acids to the natural plant hormone indole-3-acetic acid (IAA) makes them promising candidates for the development of new plant growth regulators and herbicides.[11] By designing molecules that interfere with auxin signaling pathways, researchers can create selective herbicides that target specific weeds.[10]

Conclusion

This compound is a valuable molecule for researchers in various scientific disciplines. Its straightforward synthesis and the versatile reactivity of the indole and carboxylic acid moieties make it an attractive building block for the creation of more complex and biologically active compounds. The insights provided in this guide are intended to support and facilitate further investigation into the properties and applications of this and related indole derivatives.

References

-

PubChem. Propyl 1-methyl-1H-indole-3-carboxylate | C13H15NO2 | CID 45073784. [Link]

-

PubChemLite. This compound (C12H13NO2). [Link]

-

SpectraBase. 1H-indole-3-carboxylic acid, 1,2-dimethyl-5-[(1-oxo-3-phenyl-2-propynyl)oxy]-, ethyl ester. [Link]

-

PubChem. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867. [Link]

-

PubMed. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. [Link]

-

PubMed Central. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

-

MDPI. Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. [Link]

-

The Journal of Organic Chemistry. Synthesis of a Series of Diaminoindoles. [Link]

-

Autechaux. Exploring the Versatility of Indole Carboxylic Acids in Chemical Synthesis. [Link]

-

Springer. Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. [Link]

-

Human Metabolome Database. Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). [Link]

-

ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

-

National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

-

Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - this compound (C12H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 141102-07-0 [chemicalbook.com]

- 7. 1-pentyl-1H-indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

Introduction: The Chemical Identity of 1-propyl-1H-indole-3-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-propyl-1H-indole-3-carboxylic acid

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of this compound. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from the parent compound, indole-3-carboxylic acid, and analogous N-alkylated indoles to present a robust, predictive profile. This approach is designed to empower researchers, scientists, and drug development professionals to identify, characterize, and confirm the synthesis of this compound with a high degree of confidence.

This compound is a derivative of the ubiquitous indole scaffold, a core structure in numerous natural products and pharmacologically active compounds. The molecule consists of an indole ring system functionalized with a carboxylic acid at the C3 position and a propyl group at the N1 position. Accurate structural confirmation is the bedrock of any chemical research or development program, making a thorough understanding of its spectroscopic signature essential for validating its synthesis and ensuring purity.

This guide explains the causality behind the expected spectral features, providing not just data, but a framework for interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. The absence of the N-H proton and the appearance of signals corresponding to the n-propyl group are the key distinguishing features compared to the parent indole-3-carboxylic acid.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds ensures that the carboxylic acid proton is observable as a broad singlet at a very downfield chemical shift, preventing its exchange with residual water which can occur in other solvents like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Field Insights |

| COOH | ~12.0 - 12.5 | br s | - | Highly deshielded acidic proton, signal is often broad due to hydrogen bonding and chemical exchange.[1][2] |

| H-2 | ~8.15 | s | - | Located on the electron-deficient pyrrole ring, adjacent to the N and C3-substituent. Appears as a sharp singlet. |

| H-4 | ~8.05 | d | ~7.8 | Deshielded by the anisotropic effect of the C3-carboxyl group. Couples with H-5. |

| H-7 | ~7.55 | d | ~8.1 | Typical aromatic proton on the benzene portion of the indole ring. Couples with H-6. |

| H-5 | ~7.20 | t | ~7.5 | Aromatic proton, appears as a triplet due to coupling with both H-4 and H-6. |

| H-6 | ~7.15 | t | ~7.4 | Aromatic proton, appears as a triplet due to coupling with both H-5 and H-7. |

| N-CH₂ - | ~4.25 | t | ~7.2 | Methylene protons directly attached to the nitrogen are significantly deshielded. Triplet from coupling to the adjacent CH₂. |

| -CH₂ - | ~1.80 | sextet | ~7.3 | Methylene protons in the middle of the propyl chain, split by five adjacent protons (3+2). |

| -CH₃ | ~0.90 | t | ~7.4 | Terminal methyl group protons, appearing in the characteristic upfield aliphatic region. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum confirms the carbon count and provides insight into the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Field Insights |

| C =O | ~165.0 | The carbonyl carbon of the carboxylic acid, appearing in its characteristic downfield region.[1][2][3] |

| C-7a | ~136.5 | Bridgehead carbon of the indole ring. |

| C-3a | ~129.0 | Bridgehead carbon adjacent to the pyrrole ring. |

| C-2 | ~126.5 | Carbon adjacent to the nitrogen in the pyrrole ring. |

| C-4 | ~122.0 | Aromatic carbon on the benzene portion. |

| C-5 | ~121.0 | Aromatic carbon on the benzene portion. |

| C-6 | ~120.0 | Aromatic carbon on the benzene portion. |

| C-7 | ~110.5 | Aromatic carbon adjacent to the pyrrole fusion, shifted upfield. |

| C-3 | ~108.0 | Carbon bearing the carboxylic acid group. |

| N-C H₂- | ~46.0 | Aliphatic carbon directly bonded to nitrogen, deshielded. |

| -C H₂- | ~22.5 | Central carbon of the propyl chain. |

| -C H₃ | ~11.0 | Terminal methyl carbon, highly shielded and upfield. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Caption: Workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally effective for identifying key functional groups. For this compound, the spectrum is defined by the carboxylic acid moiety and the substitution on the indole nitrogen.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Very Broad, Strong | This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and is highly diagnostic.[1][2][4][5] |

| 2870 - 2960 | C(sp³)-H stretch (Propyl) | Medium | Confirms the presence of the saturated alkyl side chain. |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The intense carbonyl absorption is characteristic of the carboxylic acid group. Its position indicates it is likely part of a hydrogen-bonded dimer.[2][5] |

| 1500 - 1600 | C=C stretch (Aromatic) | Medium | Vibrations of the indole ring backbone. |

| ~1210 - 1320 | C-O stretch (Carboxylic Acid) | Strong | Stretching vibration of the carbon-oxygen single bond in the carboxyl group.[5] |

| Absence at ~3400 | N-H stretch | - | The lack of a sharp peak in this region is critical evidence confirming that the indole nitrogen has been alkylated.[6] |

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and acquiring a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. The fragmentation of this compound is expected to be driven by the stability of the indole ring and the predictable cleavage of its substituents.

Predicted Molecular Ion:

-

Formula: C₁₂H₁₃NO₂

-

Exact Mass: 203.0946

-

Nominal Mass: 203

Predicted Key Fragments in EI-MS

| m/z | Proposed Fragment | Loss from Molecular Ion | Significance |

| 203 | [C₁₂H₁₃NO₂]⁺˙ | M⁺ (Molecular Ion) | Confirms the molecular weight of the compound. |

| 174 | [M - C₂H₅]⁺ | -29 | Result of α-cleavage at the N-propyl group, a highly favorable fragmentation that forms a stable secondary carbocation stabilized by the nitrogen atom. Often the base peak. |

| 158 | [M - COOH]⁺ | -45 | Loss of the entire carboxylic acid group as a radical, a common fragmentation for carboxylic acids.[7][8] |

| 130 | [C₉H₈N]⁺ | - C₃H₅ - CO₂ | Loss of the propyl group and carbon dioxide. This fragment corresponds to the stable indole cation. |

| 116 | [C₈H₆N]⁺ | - C₃H₅ - COOH | Fragmentation of the indole ring itself, a characteristic pattern for indole derivatives.[9] |

Proposed Fragmentation Pathway

The initial ionization event creates a radical cation, which then undergoes a series of predictable cleavage events to yield smaller, stable ions. The α-cleavage of the N-propyl group is a dominant pathway.

Caption: Proposed EI mass spectrometry fragmentation pathway.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or methanol.

-

GC Method: Inject 1 µL of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the analyte from any impurities (e.g., start at 100°C, ramp to 280°C at 15°C/min).

-

MS Ionization: The eluent from the GC is directed into the mass spectrometer source, typically operating under Electron Ionization (EI) at 70 eV.

-

MS Detection: The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragments.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and compare the fragmentation pattern with predicted pathways.

Conclusion

The structural elucidation of this compound is definitively achieved through a coordinated application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the N-propylation and the substitution pattern. IR spectroscopy offers rapid and unambiguous identification of the carboxylic acid functional group and the crucial absence of the N-H bond. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern that corroborates the overall structure. Together, these techniques provide a self-validating system of analysis, ensuring the structural integrity and purity of the compound for any research or development application.

References

-

Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances. Available from: [Link]

-

1-propyl-1H-indole. PubChem, National Institutes of Health. Available from: [Link]

-

Mass spectrometry of indole compounds (review). Semantic Scholar. Available from: [Link]

-

1-propyl-1H-indole. NIST Chemistry WebBook. Available from: [Link]

-

¹H NMR Spectrum of Indole-3-carboxylic acid. Human Metabolome Database. Available from: [Link]

-

1-propyl-1H-indole General Information. NIST Chemistry WebBook. Available from: [Link]

-

1-(Prop-2-en-1-yl)-N-propyl-1H-indole-3-carboxamide Spectra. SpectraBase. Available from: [Link]

-

1,2,3-trimethyl-N-propyl-1H-indole-5-carboxamide Spectrum. SpectraBase. Available from: [Link]

-

¹H NMR Chemical Shifts. Organic Chemistry Data, University of Wisconsin. Available from: [Link]

-

¹H NMR chemical shift assignments for indole standards. ResearchGate. Available from: [Link]

-

¹H NMR Spectrum of Indole-3-propionic acid. Human Metabolome Database. Available from: [Link]

-

Mass spectral studies of nitroindole compounds. TSI Journals. Available from: [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available from: [Link]

-

¹H NMR Chemical Shift Table. Oregon State University. Available from: [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. YouTube. Available from: [Link]

-

Indole-3-Carboxylic Acid. PubChem, National Institutes of Health. Available from: [Link]

-

Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available from: [Link]

-

Indole-3-carboxylic acid NMR Spectrum. SpectraBase. Available from: [Link]

-

¹³C NMR Chemical Shifts. Organic Chemistry Data, University of Wisconsin. Available from: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles (Wade). Chemistry LibreTexts. Available from: [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN). YouTube. Available from: [Link]

-

Combination of ¹H and ¹³C NMR Spectroscopy. Thieme. Available from: [Link]

-

Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. PubMed. Available from: [Link]

-

IR spectra of indole-3-acetic acid in KBr. ResearchGate. Available from: [Link]

-

¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Royal Society of Chemistry. Available from: [Link]

-

Structures of indole-3-propionic acid and related compounds. ResearchGate. Available from: [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

-

Infrared Spectroscopy Guide. Illinois State University. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

An In-depth Technical Guide to 1-propyl-1H-indole-3-carboxylic acid: From Historical Synthesis to Modern Applications